molecular formula C10H8Cl5FN2O B15080429 2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide

2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide

Cat. No.: B15080429
M. Wt: 368.4 g/mol
InChI Key: JWLATUNVBJYPPM-UHFFFAOYSA-N
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Description

2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific synthetic route and reaction conditions would depend on the starting materials and desired purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different halogenated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying the effects of halogenated compounds on biological systems.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may include other halogenated amides or acetamides with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which can influence its reactivity and potential applications. Comparing its properties and applications with those of similar compounds can highlight its distinct advantages or limitations.

Properties

Molecular Formula

C10H8Cl5FN2O

Molecular Weight

368.4 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide

InChI

InChI=1S/C10H8Cl5FN2O/c11-5-1-2-7(6(12)3-5)17-9(10(13,14)15)18-8(19)4-16/h1-3,9,17H,4H2,(H,18,19)

InChI Key

JWLATUNVBJYPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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